molecular formula C7H9NO2 B14337639 Methyl 5-methylfuran-2-carboximidate CAS No. 110824-36-7

Methyl 5-methylfuran-2-carboximidate

Cat. No.: B14337639
CAS No.: 110824-36-7
M. Wt: 139.15 g/mol
InChI Key: PFDATPCLKKZGIB-UHFFFAOYSA-N
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Description

Methyl 5-methylfuran-2-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by its furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the methyl group at the 5-position of the furan ring and the carboximidate functional group makes it a unique and interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylfuran-2-carboximidate can be synthesized through several methods. One common method involves the reaction of 5-methylfurfural with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imidate, which is then converted to the desired carboximidate under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylfuran-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 5-methylfuran-2-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboximidate
  • Ethyl 5-methylfuran-2-carboximidate
  • Methyl 5-ethylfuran-2-carboximidate

Uniqueness

Methyl 5-methylfuran-2-carboximidate is unique due to the presence of the methyl group at the 5-position of the furan ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

methyl 5-methylfuran-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(10-5)7(8)9-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDATPCLKKZGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563444
Record name Methyl 5-methylfuran-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110824-36-7
Record name Methyl 5-methylfuran-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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